N-(4-bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
Description
N-(4-Bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative characterized by a pyrimidine ring substituted with methyl groups at positions 4 and 6, linked via a sulfanyl bridge to an acetamide group. The acetamide nitrogen is further substituted with a 4-bromophenyl ring. This compound belongs to a broader class of sulfanyl-linked acetamides, which are studied for their structural versatility and biological activity, particularly in targeting formyl peptide receptors (FPRs) and modulating neutrophil responses .
The compound’s synthesis typically involves nucleophilic substitution reactions between pyrimidinethiol derivatives and halogenated acetamides, followed by crystallization for structural validation using techniques like single-crystal X-ray diffraction (SHELX refinement programs are widely employed for this purpose) .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3OS/c1-9-7-10(2)17-14(16-9)20-8-13(19)18-12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGCIIVRROBKEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide typically involves the reaction of 4-bromophenylamine with 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the dimethylpyrimidinylsulfanyl group can interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents on the pyrimidine ring, the aryl group attached to the acetamide nitrogen, and the linkage type (sulfanyl vs. oxy). Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations:
- Halogen vs. Methyl Substituents : Replacement of bromine with chlorine (e.g., 4-chlorophenyl) retains biological relevance but may alter receptor binding affinity due to differences in electronegativity and steric effects.
- Pyrimidine Modifications: Diamino-substituted pyrimidines (e.g., 4,6-diamino) enhance hydrogen-bonding interactions in crystal lattices, improving structural stability .
- Heterocyclic Core Variations: Pyridazinone-based analogues (e.g., compounds in ) exhibit distinct activity profiles (FPR specificity) compared to pyrimidine derivatives, underscoring the role of the heterocycle in target selectivity .
Biological Activity
N-(4-bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C13H14BrN3OS, with a molecular weight of approximately 345.24 g/mol. Its structure features a bromophenyl group attached to a pyrimidine derivative through a sulfanyl linkage.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a series of thiazolidinone derivatives were synthesized and tested against various Gram-positive and Gram-negative bacteria, showing moderate to good antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound 4a | - | 100 | Moderate |
| Compound 4e | - | 200 | Good |
| This compound | - | TBD | TBD |
Note: TBD (To Be Determined) indicates that specific data for this compound is not yet available.
Anticancer Activity
The anticancer potential of similar pyrimidine derivatives has been documented in various studies. For example, compounds derived from pyrimidines have shown efficacy in inhibiting cell proliferation in cancer cell lines such as A431 vulvar epidermal carcinoma cells . The presence of specific substituents on the pyrimidine ring can significantly enhance the anticancer activity.
Case Study: Pyrimidine Derivatives in Cancer Treatment
A study investigated the effects of pyrimidine derivatives on cancer cell lines, revealing that modifications to the structure can lead to varying degrees of cytotoxicity. The most active derivatives had IC50 values below 10 µM against several cancer cell lines, indicating strong potential for further development .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest in cancer cells, preventing their division and growth.
- Reactive Oxygen Species (ROS) Generation : Certain brominated compounds can induce oxidative stress in microbial and cancer cells, leading to cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
